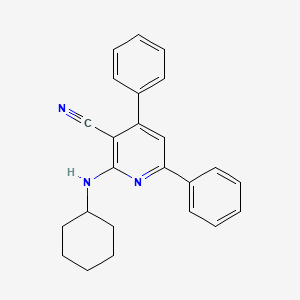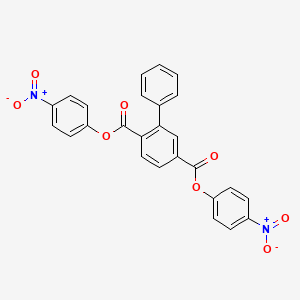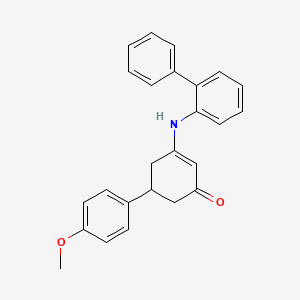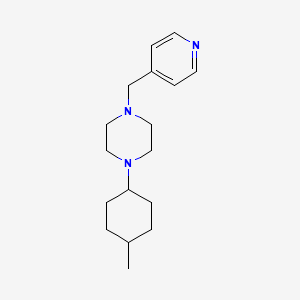
2-(Cyclohexylamino)-4,6-diphenylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It contains a pyridine ring substituted with a cyclohexylamino group and two phenyl rings. The carbonitrile functional group is attached at position 3 of the pyridine ring.
- CHES is a zwitterionic buffer, meaning it has both acidic and basic functional groups. It is widely used in biochemical and molecular biology experiments due to its pH buffering properties .
3-Cyanure de 2-(cyclohexylamino)-4,6-diphénylpyridine: , is a compound with the chemical formula CHN.
Préparation Méthodes
- CHES can be synthesized through various routes. One common method involves the alkylation of taurine (2-aminoethanesulfonic acid) with cyclohexylamine.
- The reaction proceeds as follows:
Cyclohexylamine+Taurine→CHES
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Méthodes De Préparation
- CHES can be synthesized through various routes. One common method involves the alkylation of taurine (2-aminoethanesulfonic acid) with cyclohexylamine.
- The reaction proceeds as follows:
Cyclohexylamine+Taurine→CHES
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Analyse Des Réactions Chimiques
- CHES is primarily used as a buffer, but it can also participate in chemical reactions.
- Reactions it may undergo include oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction.
- Major products formed from these reactions would vary based on the reaction type.
Applications de la Recherche Scientifique
Recherche Biochimiques: CHES is widely utilized as a buffer in investigations on pH-dependent processes in enzymology.
Recherche Biologique et Médicale: Researchers use CHES to maintain stable pH conditions in experiments involving enzymes, proteins, and other biomolecules.
Applications Industrielles: Its buffering capacity makes it valuable in various industrial processes.
Mécanisme d'Action
- CHES does not have a specific biological mechanism of action beyond its buffering properties. Its primary role is to maintain pH stability in experimental systems.
Applications De Recherche Scientifique
Biochemical Research: CHES is widely utilized as a buffer in investigations on pH-dependent processes in enzymology.
Biological and Medical Research: Researchers use CHES to maintain stable pH conditions in experiments involving enzymes, proteins, and other biomolecules.
Industrial Applications: Its buffering capacity makes it valuable in various industrial processes.
Mécanisme D'action
- CHES does not have a specific biological mechanism of action beyond its buffering properties. Its primary role is to maintain pH stability in experimental systems.
Comparaison Avec Des Composés Similaires
- CHES is unique due to its zwitterionic nature, combining both acidic and basic functionalities.
- Similar compounds include other buffers like HEPES, Tris, and MES, but CHES stands out for its specific properties.
Remember that CHES is commonly used in research laboratories, and its precise applications depend on the context of the experiment.
Propriétés
Formule moléculaire |
C24H23N3 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
2-(cyclohexylamino)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3/c25-17-22-21(18-10-4-1-5-11-18)16-23(19-12-6-2-7-13-19)27-24(22)26-20-14-8-3-9-15-20/h1-2,4-7,10-13,16,20H,3,8-9,14-15H2,(H,26,27) |
Clé InChI |
UFBNWZVIMRSRBK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)
![(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)
![(2E)-3-{3-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B10877394.png)
![4-(4-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877402.png)
![1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877403.png)
![2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)
![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)

![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)

![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10877432.png)

